1-benzyl-3-Iodo-7-azaindole
Overview
Description
1-Benzyl-3-Iodo-7-azaindole is a chemical compound with the molecular formula C14H11IN2. It belongs to the class of azaindoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the azaindole ring, and an iodine atom at the 3-position of the ring.
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-Iodo-7-Azaindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of tyrosine protein kinases, which play a pivotal role in cell growth and differentiation. This modulation can lead to altered gene expression patterns and metabolic changes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its effectiveness. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly. This highlights the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. This interaction can lead to changes in the metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-Iodo-7-azaindole can be synthesized through several synthetic routes. One common method involves the reaction of 3-iodo-7-azaindole with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-Iodo-7-azaindole undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in different derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine monochloride (ICl).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives such as iodoarenes.
Reduction Products: Derivatives lacking the iodine atom.
Substitution Products: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
1-Benzyl-3-Iodo-7-azaindole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the development of kinase inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Benzyl-3-Iodo-7-azaindole exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation.
Molecular Targets and Pathways Involved:
Kinase Inhibition: The compound may target specific kinases involved in cell signaling pathways.
Other Pathways: Depending on the application, it may interact with other molecular targets and pathways.
Comparison with Similar Compounds
1-Benzyl-3-Iodo-7-azaindole is similar to other azaindoles and iodinated compounds. Some similar compounds include:
3-Iodo-7-azaindole: Lacks the benzyl group.
5-Bromo-3-iodo-7-azaindole: Contains a bromine atom instead of a benzyl group.
Uniqueness: this compound is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity compared to other azaindoles.
Properties
IUPAC Name |
1-benzyl-3-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXCQDCJEMOYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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